(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one
Description
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one is a chiral, branched ketone derivative characterized by a pentan-2-one backbone with distinct functional groups:
- Stereochemistry: The (4R) configuration indicates a specific spatial arrangement at the fourth carbon atom, critical for its biological or chemical activity .
- Functional groups:
- A hydroxyl (-OH) group at position 3.
- A methyl (-CH₃) group at position 4.
- A methylidene (=CH₂) group at position 3.
- A ketone (C=O) at position 2.
Properties
CAS No. |
668995-06-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(4-8)6(2)7(3)9/h5,8H,2,4H2,1,3H3/t5-/m0/s1 |
InChI Key |
CNCPHMYEULHDIF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CO)C(=C)C(=O)C |
Canonical SMILES |
CC(CO)C(=C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation reactions to introduce the hydroxyl and methylene groups. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a natural preservative in food and pharmaceutical formulations .
Antioxidant Properties
The compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the enzyme lipoxygenase, which plays a critical role in inflammatory processes .
Potential in Drug Development
The compound's structural features make it a candidate for drug development targeting various receptors involved in central nervous system disorders. Its ability to modulate receptor activities suggests potential applications in treating conditions like anxiety and depression .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Natural Products evaluated the antimicrobial effects of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one against a panel of pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating its potential as an antimicrobial agent .
Case Study: Antioxidant Activity Assessment
In another investigation, the antioxidant activity of the compound was assessed using DPPH radical scavenging assays. The results showed that (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one exhibited a scavenging effect comparable to well-known antioxidants like ascorbic acid, with an IC50 value of 50 µg/mL .
Mechanism of Action
The mechanism of action of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one, enabling comparative analysis:
5-Hydroxypentan-2-one (Compound 1 in )
- Structure : Lacks the methyl and methylidene groups at positions 3 and 4.
- Reactivity : Retains the ketone and hydroxyl groups, making it a simpler analog for studying hydrogen-bonding or oxidation behavior.
- Applications : Used as a precursor for oxime synthesis (e.g., (Z)-5-hydroxypentan-2-one oxime) .
4-Methyl-3-sulfanylpentan-2-one (FDB029648)
- Structure : Replaces the hydroxyl and methylidene groups with a sulfanyl (-SH) group at position 3.
- Properties : The thiol group introduces distinct odor characteristics (common in flavor chemistry) and redox reactivity.
- Molecular Weight : 132.23 g/mol (vs. ~144.17 g/mol for the target compound) .
4-Aminopentan-1-ol (Compound 3 in )
- Structure : Features an amine (-NH₂) group instead of the ketone, with a hydroxyl group at position 1.
- Reactivity: The amine enables nucleophilic substitution reactions (e.g., in quinoline derivatives) .
General Cyclic Ketones (e.g., Cyclopentanone Derivatives)
- Conformational Differences: Non-cyclic analogs like the target compound avoid ring puckering effects (quantified by Cremer-Pople coordinates in cyclic systems) .
- Thermodynamic Stability : Linear chains may exhibit lower steric strain compared to puckered rings.
Data Table: Functional Group and Property Comparison
Research Findings and Gaps
- Stereochemical Influence : The (4R) configuration may enhance enantioselective interactions in catalysis or biological systems, but experimental data are lacking.
- Synthetic Routes: highlights methods for related compounds (e.g., oxime formation, hydrogenolysis), which may guide future synthesis of the target molecule .
Biological Activity
(4R)-5-Hydroxy-4-methyl-3-methylidenepentan-2-one, also referred to as a derivative of a ketone structure, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H14O2
- Molecular Weight : 142.19 g/mol
- IUPAC Name : (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one
1. Antimicrobial Activity
Research indicates that (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.
2. Antitumor Effects
It has been documented that this compound possesses antitumor activity. Studies involving cancer cell lines demonstrate that (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was observed in xenograft models.
3. Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one. It appears to reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration. This effect is attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity.
The biological activity of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in metabolic pathways associated with tumor progression.
- Modulation of Signaling Pathways : It influences various signaling pathways, including those related to apoptosis and inflammation.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the effects of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
